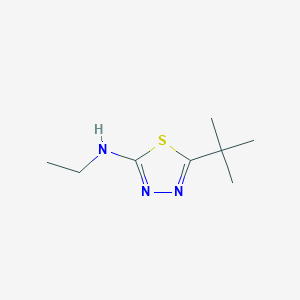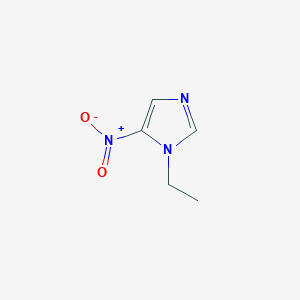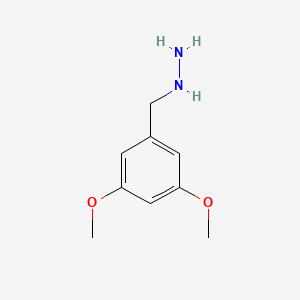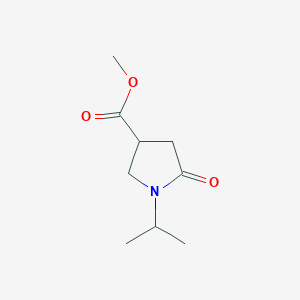
4,6-Dibromo-5-hydroxypicolinic acid
Übersicht
Beschreibung
4,6-Dibromo-5-hydroxypicolinic acid is a chemical compound with the molecular formula C6H3Br2NO3 . It has an average mass of 296.901 Da and a monoisotopic mass of 294.847961 Da .
Molecular Structure Analysis
The molecular structure of 4,6-Dibromo-5-hydroxypicolinic acid consists of 6 carbon atoms, 3 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C6H3Br2NO3/c7-2-1-3(6(11)12)9-5(8)4(2)10/h1,10H,(H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of 4,6-Dibromo-5-hydroxypicolinic acid is 296.90 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 70.4 Ų . The exact mass is 296.84592 g/mol and the monoisotopic mass is 294.84797 g/mol .Wissenschaftliche Forschungsanwendungen
Electrophilic Substitution and Derivatives Formation
Electrophilic substitution reactions of hydroxypicolinic acids, including 5-hydroxypicolinic acid (a closely related compound to 4,6-dibromo-5-hydroxypicolinic acid), have been studied. Such reactions can lead to various substituted derivatives. For example, iodination can result in 6-substituted or 4,6-diiodo derivatives (Smirnov et al., 1976). This indicates potential for synthesizing a range of chemical compounds through electrophilic substitution.
Chelation and Complexation Behavior
A comparative study on the kinetics and thermodynamics of proton-related reactions of hydroxypicolinic acids, including 5-hydroxypicolinic acid, has been conducted using density functional theory. This study shows that 5-hydroxypicolinic acid exhibits a high preference for complexation with copper(II), indicating its potential in forming stable metal complexes (Yasarawan et al., 2016). This property could be valuable in fields like catalysis and materials science.
Cobalt(II) Complex Synthesis
Cobalt(II) complexes with hydroxyl derivatives of picolinic acids have been synthesized. The study involves 6-hydroxypicolinic acid, which is structurally similar to 4,6-dibromo-5-hydroxypicolinic acid. These complexes show distinct conformational behaviors in the solid state (Kukovec et al., 2008). Such synthesis can be crucial in developing new materials with specific magnetic or electronic properties.
Biodegradation and Environmental Applications
Biodegradation studies of picolinic acid by certain bacterial strains have shown the formation of 6-hydroxypicolinic acid as a major metabolite. This indicates the potential of these bacteria in bioremediation of environments polluted with picolinic acid derivatives (Zhang et al., 2019). This research is significant for environmental cleanup and management.
Copper(II) Complex Formation
Copper(II) complexes with hydroxypicolinic acids have been prepared and characterized, providing insights into the coordination behavior of these acids. The study of such complexes is crucial for understanding their potential applications in catalysis and materials science (Kukovec et al., 2008).
Photodehalogenation Studies
The photochemistry of halogenated picolinic acids, such as 6-chloro and 6-bromopicolinic acids, has been investigated, leading to products like 6-hydroxypicolinic acid. This study provides insights into the photodehalogenation mechanisms, which could be relevant for understanding the behavior of halogenated hydroxypicolinic acids under light exposure (Rollet et al., 2006).
Eigenschaften
IUPAC Name |
4,6-dibromo-5-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO3/c7-2-1-3(6(11)12)9-5(8)4(2)10/h1,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQSHVQNOSITQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613772 | |
| Record name | 4,6-Dibromo-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-5-hydroxypicolinic acid | |
CAS RN |
64354-26-3 | |
| Record name | 4,6-Dibromo-5-hydroxy-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64354-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dibromo-5-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20613772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[(4-Phenylbenzoyl)amino]butanoic acid](/img/structure/B1321754.png)